Talosin B Talosin B Talosin B is a glycosyloxyisoflavone that is genistein attached to alpha-L-6-deoxy-talopyranosyl residues at positions 7 and 4' respectively. Isolated from Kitasatospora kifunensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a glycosyloxyisoflavone and a hydroxyisoflavone. It derives from a genistein.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1923788
InChI: InChI=1S/C27H30O13/c1-10-19(29)22(32)24(34)26(37-10)39-13-5-3-12(4-6-13)15-9-36-17-8-14(7-16(28)18(17)21(15)31)40-27-25(35)23(33)20(30)11(2)38-27/h3-11,19-20,22-30,32-35H,1-2H3/t10-,11-,19+,20+,22+,23+,24+,25+,26-,27-/m0/s1
SMILES:
Molecular Formula: C27H30O13
Molecular Weight: 562.5 g/mol

Talosin B

CAS No.:

Cat. No.: VC1923788

Molecular Formula: C27H30O13

Molecular Weight: 562.5 g/mol

* For research use only. Not for human or veterinary use.

Talosin B -

Specification

Molecular Formula C27H30O13
Molecular Weight 562.5 g/mol
IUPAC Name 5-hydroxy-7-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C27H30O13/c1-10-19(29)22(32)24(34)26(37-10)39-13-5-3-12(4-6-13)15-9-36-17-8-14(7-16(28)18(17)21(15)31)40-27-25(35)23(33)20(30)11(2)38-27/h3-11,19-20,22-30,32-35H,1-2H3/t10-,11-,19+,20+,22+,23+,24+,25+,26-,27-/m0/s1
Standard InChI Key GJBRADPPUCQNGC-YYMHJPMMSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=COC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O

Introduction

Chemical Identity and Structure

Talosin B (CHEBI:66187) is classified as a glycosyloxyisoflavone, specifically genistein-4',7-di-alpha-L-6-deoxy-talopyranoside. Its chemical structure consists of a genistein core with alpha-L-6-deoxy-talopyranosyl residues attached at positions 7 and 4' . The compound has also been identified under the systematic name 4-{7-[(6-deoxy-alpha-L-talopyranosyl)oxy]-5-hydroxy-4-oxo-4H-chromen-3-yl}phenyl 6-deoxy-alpha-L-talopyranoside .

Physical and Chemical Properties

Talosin B possesses distinct physicochemical properties that contribute to its biological activity. Table 1 summarizes the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of Talosin B

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₁₃
Molecular Weight562.5 g/mol
Physical StateSolid
Structure TypeGlycosyloxyisoflavone
Parent CompoundGenistein
Sugar ComponentAlpha-L-6-deoxy-talopyranoside (2 units)
CID (PubChem)16091460
ChEBI ID66187

The structural composition of Talosin B is notable for its dual glycosylation pattern, which distinguishes it from related compounds and appears to be crucial for its antifungal properties .

Source and Discovery

Biological Origin

Talosin B was first isolated from the culture broth of Kitasatospora kifunensis MJM341, an actinomycete strain collected from soil samples in Gyeonggi province, South Korea . The producing strain was identified as Kitasatospora kifunensis based on 16S rDNA sequence analysis .

Discovery Context

The compound was discovered as part of a targeted screening program for new antifungal agents derived from microbial secondary metabolites. Researchers evaluated approximately 800 actinomycete strains isolated from Korean soil samples in search of novel compounds with potent antifungal activity and minimal cytotoxicity . This screening effort led to the identification of two related compounds: Talosin A (genistein 7-alpha-L-6-deoxy-talopyranoside) and Talosin B (genistein 4',7-di-alpha-L-6-deoxy-talopyranoside) .

Both compounds represent the first identified isoflavonol glycosides containing a 6-deoxy-talose sugar component, marking them as structurally unique natural products with promising biological activity profiles .

Biological Activities

Antifungal Properties

Talosin B has demonstrated significant antifungal activity against several clinically relevant fungal pathogens. The compound exhibits strong inhibitory effects against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, with minimal inhibitory concentrations (MICs) ranging from 3 to 15 μg/ml .

Table 2: Antifungal Activity Comparison of Talosin B and Related Compounds

CompoundMinimum Inhibitory Concentration (μg/ml)Reference
C. albicansA. niger
Talosin B3-153-15
Genistein>100>100
Genistein-7-glucopyranoside>100>100

This comparative analysis highlights the significantly enhanced antifungal activity of Talosin B compared to its parent compound genistein and the related glucopyranoside derivative. This suggests that the specific sugar moieties (alpha-L-6-deoxy-talopyranoside) and their positions on the genistein backbone are critical determinants of the compound's antifungal properties .

Additional Biological Activities

Beyond its primary antifungal properties, Talosin B has also been reported to possess anti-inflammatory activities . While this aspect has been less extensively characterized in the available literature, it indicates potential for broader therapeutic applications that warrant further investigation.

Structural Relationship with Talosin A

Talosin B and Talosin A are structurally related isoflavonol glycosides isolated from the same microbial source. The primary difference between these compounds lies in their glycosylation pattern.

Table 3: Structural Comparison of Talosin A and Talosin B

FeatureTalosin ATalosin BReference
Parent StructureGenisteinGenistein
Chemical NameGenistein 7-alpha-L-6-deoxy-talopyranosideGenistein 4',7-di-alpha-L-6-deoxy-talopyranoside
Glycosylation PositionPosition 7 onlyPositions 7 and 4'
Number of Sugar Moieties12
Sugar TypeAlpha-L-6-deoxy-talopyranosideAlpha-L-6-deoxy-talopyranoside

Both compounds share the distinction of being the first reported isoflavonol glycosides containing 6-deoxy-talose sugar components . The dual glycosylation pattern of Talosin B appears to contribute to its specific biological activity profile, though the precise structure-activity relationships remain to be fully elucidated.

Chemical Synthesis

Recognizing the potential therapeutic value of Talosin B, synthetic approaches have been developed to produce this compound. In 2010, researchers reported a concise synthesis method for both Talosin A and Talosin B . The successful chemical synthesis of these compounds is significant for several reasons:

  • It confirms the proposed chemical structures

  • It provides access to larger quantities of material for biological testing

  • It enables potential structural modifications to optimize activity and pharmacokinetic properties

  • It establishes a pathway for potential commercial production if clinical development is pursued

The synthetic accessibility of Talosin B enhances its prospects as a lead compound for antifungal drug development.

Taxonomic and Chemical Classification

Talosin B occupies a specific position within chemical taxonomy and classification systems. According to the Chemical Entities of Biological Interest (ChEBI) ontology, Talosin B is classified as a glycosyloxyisoflavone and a hydroxyisoflavone . It is functionally related to genistein, which serves as its parent compound .

The compound's formal classification includes:

  • Primary Classification: Glycosyloxyisoflavone

  • Secondary Classification: Hydroxyisoflavone

  • Functional Relationship: Derivative of genistein

  • Role Classification: Metabolite and antifungal agent

This classification framework helps position Talosin B within the broader context of natural products and provides insight into its structural relationships with other bioactive compounds.

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